Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(1-benzylpyrazol-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14(18)7-13(17)12-8-15-16(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSLKLTWRQYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-keto ester or β-diketone, under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate has shown promise in the development of pharmaceuticals due to its structural features that allow for interaction with biological targets.
1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, the synthesis of pyrazole derivatives has been linked to antibacterial activity against various strains, making them candidates for further drug development .
Case Study:
A study investigated the synthesis of several pyrazole derivatives, including this compound, and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting that these compounds could serve as effective antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-Amino-1H-pyrazole | High | Moderate |
| 5-Methyl-2-phenylpyrazol | Low | High |
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Study:
In a controlled experiment, the compound was tested for COX inhibition using an in vitro assay. The results indicated a significant reduction in COX activity, highlighting its potential as an anti-inflammatory agent .
Table 2: COX Inhibition Activity
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 50 | 75 |
| Indomethacin | 90 | 85 |
| Aspirin | 80 | 60 |
Material Science Applications
Beyond medicinal chemistry, this compound can be utilized in material science for synthesizing novel polymers and nanocomposites.
3.1 Polymer Synthesis
The compound can be employed as a monomer in polymerization reactions to create materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material's strength and stability.
Case Study:
Research has shown that incorporating this compound into polyvinyl chloride (PVC) results in improved thermal stability and mechanical strength compared to pure PVC .
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby modulating biochemical processes.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Benzyl vs. Alkyl/Phenyl Substituents :
- The benzyl group enhances lipophilicity (logD) compared to analogs with smaller alkyl groups (e.g., methyl or ethyl). This increases membrane permeability but may reduce aqueous solubility.
- Replacing benzyl with a polar substituent (e.g., hydroxyl or amine) would lower logD and increase HBD/HBA counts, altering solubility and bioavailability.
Hydrolysis of the ester to a carboxylic acid would introduce an HBD (pKa ~4–5), significantly altering solubility and reactivity.
Pyrazole Core Modifications :
- Substituting the pyrazole with other heterocycles (e.g., imidazole or triazole) would modify electronic properties and H-bonding capacity, impacting target binding.
Calculated Property Trends
The following table summarizes hypothetical comparisons (data for similar compounds inferred from general principles; only the target compound’s data is evidence-based):
*Estimated based on benzyl group contribution.
Biological Activity
Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS No. 1229625-16-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 258.27 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| LogP | 1.6772 |
| PSA | 61.19 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzyl and pyrazole derivatives under controlled conditions, often utilizing standard organic synthesis techniques such as refluxing or microwave-assisted methods to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) and others. This activity is primarily attributed to its ability to modulate key cellular pathways involved in cancer progression.
Mechanism of Action:
- mTORC1 Inhibition : Compounds similar to this compound have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a process that can suppress tumor growth by degrading cellular components .
- Autophagy Modulation : The compound enhances basal autophagy while impairing autophagic flux under nutrient-replete conditions. This dual effect may selectively target cancer cells that rely on autophagy for survival under metabolic stress .
Antioxidant and Anti-inflammatory Activities
In addition to its anticancer properties, derivatives of pyrazole have also exhibited antioxidant and anti-inflammatory activities. These effects are beneficial in reducing oxidative stress and inflammation, which are known contributors to cancer progression and other chronic diseases .
Case Studies
Several studies have evaluated the biological activity of related pyrazole compounds:
- Study on mTORC1 Inhibition : A study reported that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity by reducing mTORC1 activity significantly (up to 78% compared to controls) and increasing autophagy markers .
- Structure–Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives has revealed that modifications at specific positions on the pyrazole ring can enhance biological activity, suggesting potential avenues for developing more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
